molecular formula C20H18ClNOS B14981499 N-(3-chloro-4-methylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14981499
M. Wt: 355.9 g/mol
InChI Key: JOSWYODWDBLCKU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, a 3-methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and thiophen-2-ylmethyl groups can enhance its binding affinity and specificity towards certain targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate

Uniqueness

N-(3-Chloro-4-methylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the thiophen-2-ylmethyl group distinguishes it from other similar compounds and may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18ClNOS

Molecular Weight

355.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNOS/c1-14-5-3-6-16(11-14)20(23)22(13-18-7-4-10-24-18)17-9-8-15(2)19(21)12-17/h3-12H,13H2,1-2H3

InChI Key

JOSWYODWDBLCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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